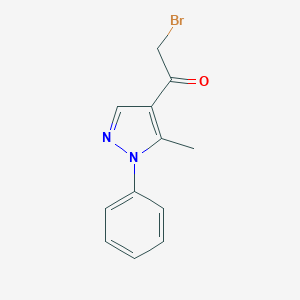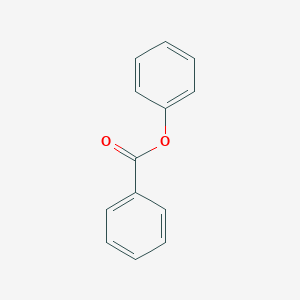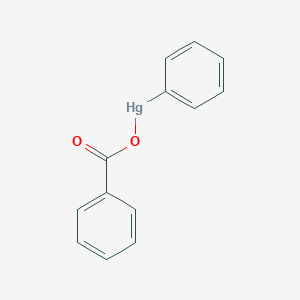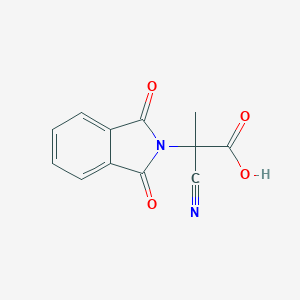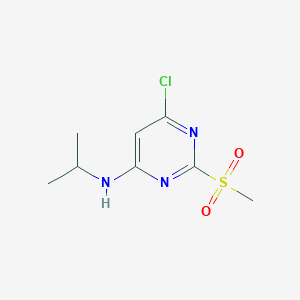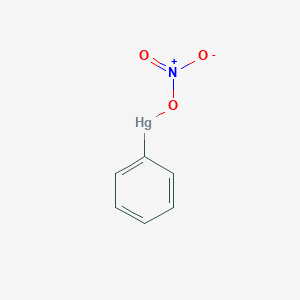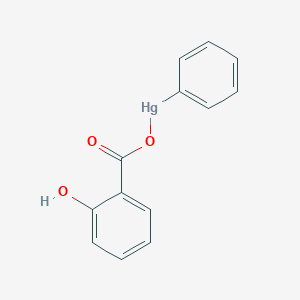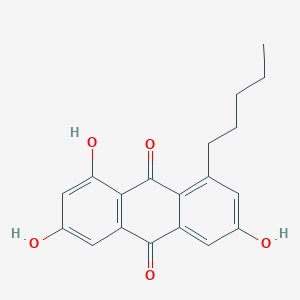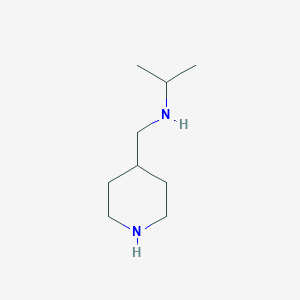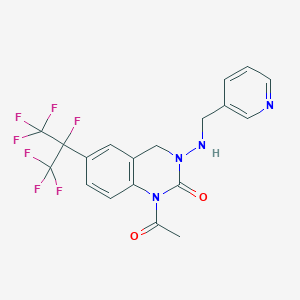
吡氟喹唑
概述
描述
Pyrifluquinazon is a quinazinalone insecticide primarily used to control sucking and chewing pests on vegetables and ornamentals. It is particularly effective against aphids, whiteflies, and thrips. Pyrifluquinazon works by disrupting the feeding behavior of pests, leading to their starvation and death .
科学研究应用
Pyrifluquinazon has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of quinazinalone derivatives in various chemical reactions.
Biology: Investigated for its effects on insect physiology and behavior, particularly its impact on feeding and reproduction.
Medicine: Explored for potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new insecticides and pest control strategies, contributing to integrated pest management programs
作用机制
Target of Action
Pyrifluquinazon is a quinazinalone insecticide that primarily targets the chordotonal organ TRPV channels . These channels play a crucial role in the sensory system of insects, particularly in their feeding behavior .
Mode of Action
Pyrifluquinazon acts as a modulator of the chordotonal organ TRPV channels . It modifies the insect’s behavior by rapidly stopping their feeding . This interaction with the TRPV channels leads to the starvation and eventual death of the insects .
Biochemical Pathways
It is known that the compound interferes with theTRPV channels , which are integral to the insect’s sensory system. This disruption leads to changes in the insect’s feeding behavior, ultimately causing starvation .
Pharmacokinetics
It is known that the compound is used in various applications, including on vegetables and ornamentals, to control sucking and chewing pests . This suggests that Pyrifluquinazon has sufficient bioavailability to exert its insecticidal effects.
Result of Action
The primary result of Pyrifluquinazon’s action is the rapid cessation of feeding in targeted insects . This leads to starvation and death, effectively controlling populations of pests such as aphids, whiteflies, thrips, and mealybugs . It is also noted that Pyrifluquinazon is more effective against the adult and first instar of the target pests .
Action Environment
The efficacy of Pyrifluquinazon can be influenced by various environmental factorsIt is also important to note that Pyrifluquinazon is used in different environments, including on cotton, ornamentals, landscape shrubs, and various vegetables , suggesting that it maintains its efficacy across a range of conditions.
生化分析
Biochemical Properties
Pyrifluquinazon acts by modifying insect behavior, rapidly stopping feeding such that insects starve to death . It is a TRPV channel modulator , which means it modulates the transient receptor potential (TRP) channels . There is strong evidence that action at one or more of this class of proteins is responsible for the insecticidal action of pyrifluquinazon .
Cellular Effects
In honey bees, when fed Pyrifluquinazon at a concentration of 84 mg active ingredient (ai)/liter in sugar water, a reduction in overall movement by the foraging worker bees was observed . Honey bee workers appear to be able to detect the presence of Pyrifluquinazon in their food and reject it . In Bemisia tabaci, a type of whitefly, Pyrifluquinazon drastically reduced survival and development to subsequent instars when crawlers and first instars were treated .
Molecular Mechanism
The molecular mechanism of Pyrifluquinazon involves the modulation of TRPV channels . These channels are a group of ion channels located mostly on the membrane of numerous animal cell types . The modulation of these channels is responsible for the insecticidal action of Pyrifluquinazon .
Temporal Effects in Laboratory Settings
The effects of Pyrifluquinazon over time in laboratory settings have been observed in honey bees . When fed Pyrifluquinazon at a concentration of 84 mg ai/liter in sugar water, a reduction in overall movement by the foraging worker bees was observed .
Dosage Effects in Animal Models
In honey bees, if ingested at levels of 84 mg ai/liter, Pyrifluquinazon could have a negative effect on honey bee behavior . Honey bee workers appear to be able to detect the presence of Pyrifluquinazon in their food and reject it .
准备方法
Synthetic Routes and Reaction Conditions: Pyrifluquinazon is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include:
Formation of the Quinazoline Ring: This involves the reaction of an appropriate amine with a carbonyl compound to form the quinazoline ring.
Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the quinazoline ring with a pyridin-3-ylmethyl halide.
Addition of the Perfluoroisopropyl Group: This is achieved through a nucleophilic substitution reaction where a suitable fluorinated reagent is used.
Industrial Production Methods: In industrial settings, the production of Pyrifluquinazon involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Batch Reactions: Conducted in large reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions: Pyrifluquinazon undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
相似化合物的比较
Pyrifluquinazon is unique among insecticides due to its specific mode of action on TRPV channels. Similar compounds include:
Pymetrozine: Another insecticide that targets TRPV channels but has a different chemical structure.
Afidopyropen: A newer insecticide with a similar mode of action but different chemical properties.
Uniqueness: Pyrifluquinazon’s unique combination of high efficacy, selectivity to beneficial insects, and favorable environmental profile makes it an excellent tool for integrated pest management programs .
属性
IUPAC Name |
1-acetyl-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-3-(pyridin-3-ylmethylamino)-4H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F7N4O2/c1-11(31)30-15-5-4-14(17(20,18(21,22)23)19(24,25)26)7-13(15)10-29(16(30)32)28-9-12-3-2-6-27-8-12/h2-8,28H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOBBYRMXGNORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(CN(C1=O)NCC3=CN=CC=C3)C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F7N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058057 | |
| Record name | Pyrifluquinazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337458-27-2 | |
| Record name | Pyrifluquinazon [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337458272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrifluquinazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-3-(3-pyridylmethylamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4H-quinazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIFLUQUINAZON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKS8BX5SNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Pyrifluquinazon?
A: Pyrifluquinazon primarily acts as a chordotonal organ modulator. It disrupts the function of chordotonal neurons, specialized sensory cells responsible for sensing mechanical stimuli like sound and gravity in insects. [] This disruption impairs mouth movements in insects like aphids, preventing them from feeding. []
Q2: How does Pyrifluquinazon interact with chordotonal neurons?
A: Pyrifluquinazon targets a heteromeric complex formed by two vanilloid transient receptor potential (TRPV) channel subunits, Nanchung (Nan) and Inactive (Iav), found specifically in chordotonal neurons. [, ] It activates this TRP channel complex, leading to an influx of Ca2+ ions into the neuron. [] This overstimulation results in rapid electrical silencing of the neuron, disrupting sensory transduction and mechanical amplification. [, ]
Q3: What are the observed effects of Pyrifluquinazon on insect behavior?
A: In whiteflies (Trialeurodes vaporariorum and Bemisia tabaci), Pyrifluquinazon causes behavioral disorders like whitefly drop, wing convulsion, and paralysis, eventually leading to death. [, ] It also shows repellent activity against these species. [, ] In fruit flies (Drosophila), it impairs negative gravitaxis (the natural tendency to move upwards against gravity) and disrupts sound-induced antennal responses. []
Q4: What is the molecular formula and weight of Pyrifluquinazon?
A: The molecular formula of Pyrifluquinazon is C19H14ClF7N4O, and its molecular weight is 482.8 g/mol. []
Q5: Is Pyrifluquinazon compatible with beneficial insects?
A: Research suggests that Pyrifluquinazon has low toxicity to some beneficial insects. Studies found that it had minimal negative effects on the survival, development, and reproduction of the predatory mites Neoseiulus californicus and Phytoseiulus persimilis. [, ] This makes it a potential candidate for integrated pest management programs.
Q6: How long do the residual effects of Pyrifluquinazon last in controlling whiteflies?
A: In a study on tomato plants, Pyrifluquinazon significantly reduced the number of adult whiteflies for 10 days after application. [] Another study showed that its residual effects on whitefly egg and nymph densities were comparable to other new insecticides like cyazypyr, flupyradifurone, and sulfoxaflor, even at 14 days after treatment. []
Q7: Does Pyrifluquinazon affect the transmission of plant viruses by whiteflies?
A: Yes, Pyrifluquinazon has been shown to reduce the transmission of Tomato chlorosis virus (ToCV) by Bemisia tabaci. In laboratory conditions, foliar application of Pyrifluquinazon significantly reduced ToCV transmission and viral load in tomato plants. []
Q8: Is there evidence of resistance development in Bemisia tabaci against Pyrifluquinazon?
A: While Pyrifluquinazon has shown promising results in controlling Bemisia tabaci, one study observed a high population of whitefly eggs and nymphs on eggplant leaves treated with other insecticides but not with Pyrifluquinazon, indicating potential resistance development to those other insecticides. [] This highlights the importance of continuous monitoring for resistance and implementing resistance management strategies.
Q9: Does Pyrifluquinazon exhibit cross-resistance with other insecticides?
A: A study on Bemisia tabaci found no cross-resistance between Pyrifluquinazon and dinotefuran or pymetrozine, despite both dinotefuran and pymetrozine also inhibiting whitefly feeding activities. [] This suggests that Pyrifluquinazon might be a valuable tool for managing insecticide resistance.
Q10: What analytical methods are used to determine Pyrifluquinazon residues in food products?
A: High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UVD) is a common method for determining Pyrifluquinazon residues in agricultural commodities like fruits, vegetables, and grains. [, ] This method involves extracting the pesticide residues from the samples, purifying them, and then quantifying them using HPLC-UVD. [, ] Another method used is gas chromatography-negative chemical ion source-mass spectrometry (GC-NCI-MS) which provides high sensitivity and accuracy in detecting Pyrifluquinazon residues, even at low levels. []
Q11: How is Pyrifluquinazon and its main metabolite analyzed in various matrices?
A: A highly sensitive and rapid method employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is utilized for the simultaneous analysis of Pyrifluquinazon and its primary metabolite, NNI-0101-1H, in fruits and vegetables. [] This method ensures accurate quantification of both compounds in complex matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)

